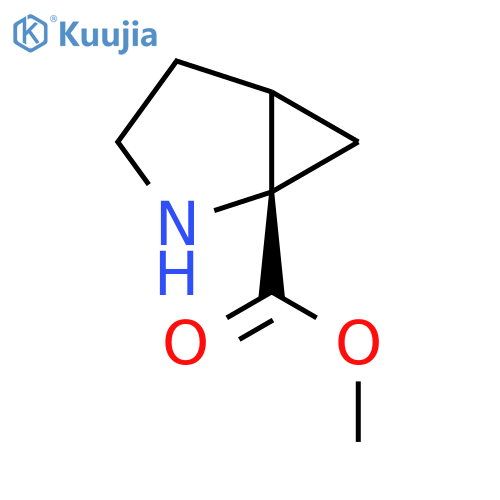Cas no 1221825-05-3 (methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate)

1221825-05-3 structure
商品名:methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate
CAS番号:1221825-05-3
MF:C7H11NO2
メガワット:141.167742013931
MDL:MFCD18834092
CID:5216204
PubChem ID:16228667
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
- METHYL (1S)-2-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLATE
- (1S,5R)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester
- starbld0018411
- 2,3-methano-l-proline methyl ester
- SB33679
- SB47591
- 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, (1S)-
- methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate
-
- MDL: MFCD18834092
- インチ: 1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m0/s1
- InChIKey: LZKGHFYTMJOLSL-MSZQBOFLSA-N
- ほほえんだ: O(C)C([C@]12CC1CCN2)=O
計算された属性
- せいみつぶんしりょう: 141.078978594g/mol
- どういたいしつりょう: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38.3
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-34957-1.0g |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
1221825-05-3 | 1.0g |
$0.0 | 2023-02-13 | ||
| Enamine | EN300-34957-1g |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
1221825-05-3 | 1g |
$0.0 | 2023-09-03 |
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1221825-05-3 (methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
